4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
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Overview
Description
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused pyridine rings and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the aza-Diels-Alder reaction, which is activated by a Lewis acid. This reaction can produce tetrahydro-naphthyridine derivatives in a regio- and stereoselective manner . Another approach involves the use of Meldrum’s acid instead of β-ketoesters to afford hydroxynaphthyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different reduced forms.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce various substituted naphthyridines.
Scientific Research Applications
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with different substitution patterns.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
Tetrachlorophthalic anhydride: A related compound with different functional groups and applications.
Uniqueness
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This combination of features gives it distinct chemical reactivity and potential biological activity, setting it apart from other naphthyridine derivatives.
Properties
Molecular Formula |
C9H9ClN2O2 |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-3-7(9(13)14)12-8-4-11-2-1-5(6)8/h3,11H,1-2,4H2,(H,13,14) |
InChI Key |
ZZSSGORDMGWGMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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